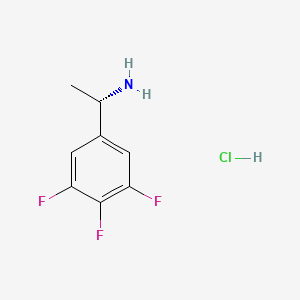

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C8H9ClF3N |

|---|---|

Molecular Weight |

211.61 g/mol |

IUPAC Name |

(1S)-1-(3,4,5-trifluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H8F3N.ClH/c1-4(12)5-2-6(9)8(11)7(10)3-5;/h2-4H,12H2,1H3;1H/t4-;/m0./s1 |

InChI Key |

PZAHSWFPHARBPB-WCCKRBBISA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C(=C1)F)F)F)N.Cl |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reductive Amination

One of the most efficient methods involves asymmetric reductive amination of the corresponding ketone, 3,4,5-trifluoroacetophenone, with ammonia or an amine source in the presence of a chiral catalyst.

- Catalysts: Chiral transition metal complexes (e.g., Rh, Ru, Ir catalysts with chiral ligands)

- Conditions: Hydrogen gas under pressure, solvents such as methanol or toluene

- Outcome: High enantiomeric excess (ee) of the (S)-amine product

This method allows for direct conversion of the ketone to the chiral amine in a single step with high stereoselectivity.

Chiral Resolution of Racemic Amines

Alternatively, racemic 1-(3,4,5-trifluorophenyl)ethanamine can be prepared by standard reductive amination or reduction of the corresponding imine. The racemate is then resolved using:

- Chiral acids such as tartaric acid derivatives or mandelic acid to form diastereomeric salts

- Crystallization to separate the (S)-enantiomer salt

- Conversion of the free base to hydrochloride salt by treatment with HCl gas or aqueous HCl

Chiral Pool Synthesis

Starting from commercially available (S)-1-phenylethanol or related chiral building blocks, selective fluorination at the 3,4,5-positions on the aromatic ring can be achieved via electrophilic fluorination or nucleophilic aromatic substitution, followed by conversion of the alcohol to the amine via standard methods such as:

- Mitsunobu reaction followed by azide displacement and reduction

- Direct amination via substitution or reductive amination

Salt Formation and Purification

The free base of (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine is typically converted to its hydrochloride salt for enhanced stability and ease of handling.

- Method: Bubbling dry hydrogen chloride gas into a solution of the free amine in anhydrous ether or methanol

- Isolation: Crystallization of the hydrochloride salt from solvents such as ethyl acetate or acetone

- Purity: Achieved by recrystallization and washing with aqueous methanol or ethyl acetate, yielding a product with >99% purity by HPLC

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Chiral metal catalyst (Rh, Ru, Ir), H2 | Methanol or toluene, H2 pressure | High enantioselectivity, one-step | Requires expensive catalysts |

| Chiral Resolution | Racemic amine, tartaric acid or mandelic acid | Crystallization solvents (ethanol, methanol) | Simple, scalable | Lower yield due to resolution step |

| Chiral Pool Synthesis | (S)-1-phenylethanol, fluorinating agents | Multi-step, various solvents | Uses commercially available chiral precursors | Multi-step, possible low overall yield |

| Salt Formation | HCl gas or aqueous HCl | Ether, methanol | Stabilizes amine, easy purification | Requires careful handling of HCl |

Research Findings and Industrial Relevance

- The asymmetric reductive amination approach is favored in industrial settings due to its efficiency and scalability, as demonstrated in analogous syntheses of fluorinated chiral amines used in pharmaceuticals (e.g., cinacalcet hydrochloride preparation).

- Salt formation with hydrochloric acid is a well-established practice to obtain crystalline, pure, and stable amine hydrochlorides suitable for drug formulation.

- Chiral resolution remains a viable alternative when asymmetric catalysts are unavailable or cost-prohibitive but is less atom-economical.

- Recent advances in catalytic asymmetric synthesis have improved yields and enantiomeric purity, making these methods more attractive for commercial production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Fluorine-Substituted Phenyl Ethylamine Derivatives

Key analogs differ in fluorine substitution patterns and stereochemistry:

Structural and Functional Insights :

- Fluorine Substitution: Increasing fluorine atoms (e.g., monofluoro vs. trifluoro) enhances electronegativity and lipophilicity, impacting solubility and receptor binding. The 3,4,5-trifluoro substitution creates a sterically hindered and electron-deficient aromatic system, favoring interactions with hydrophobic enzyme pockets .

- Enantiomeric Differences : The (S)- and (R)-enantiomers of 3,4,5-trifluorophenyl derivatives exhibit distinct biological activities. For example, the (S)-enantiomer may show higher affinity for chiral targets like G-protein-coupled receptors compared to the (R)-form .

Substituent Variants: Trifluoromethyl vs. Trifluorophenyl

- Key Contrasts :

- Electron-Withdrawing Effects : The CF₃ group is a stronger electron-withdrawing substituent than individual fluorines, altering the compound’s electronic profile and metabolic stability .

- Synthetic Routes : Both compounds are synthesized via reductive amination, but 55.1 uses 3-(trifluoromethyl)benzaldehyde, whereas the target compound employs 3,4,5-trifluorobenzaldehyde .

Chain-Length and Cyclic Analogs

- (S)-1-(3-Fluorophenyl)propan-1-amine HCl (CAS: 1213128-98-3): A three-carbon chain variant with a single fluorine. The extended chain increases molecular weight (MW: 190.63 g/mol) and may enhance membrane permeability but reduce target specificity .

- 3-(3,4,5-Trifluorophenyl)pyrrolidine: Incorporates a pyrrolidine ring instead of an ethylamine chain.

Biological Activity

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive understanding of its biological activity.

- IUPAC Name : (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride

- Molecular Formula : C₈H₉ClF₃N

- Molecular Weight : 211.62 g/mol

- CAS Number : 937399-83-2

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and modulation of the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride has been explored in various studies focusing on its anticancer properties and potential as a pharmacological agent.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing a trifluoromethyl group have shown enhanced activity against breast cancer cells (MCF-7) compared to traditional chemotherapeutics like Tamoxifen .

Cytotoxicity Studies

A detailed evaluation of (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride revealed its potential cytotoxic effects. In vitro assays demonstrated that the compound can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. This selectivity is crucial for developing effective anticancer therapies.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine | MCF-7 | 15.2 | |

| Tamoxifen | MCF-7 | 20.0 |

The mechanism by which (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the trifluoromethyl group likely enhances its ability to interact with molecular targets involved in these pathways.

Study 1: Evaluation of Anticancer Properties

A recent study synthesized several derivatives based on the structure of (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine and evaluated their cytotoxicity against MCF-7 cells. The results indicated that modifications to the side chains could significantly enhance anticancer activity .

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profile of related compounds and their interactions with various receptors. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapeutics due to their favorable activity profiles .

Q & A

Basic: What are the key structural features and physicochemical properties of (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride that influence its research applications?

Answer:

The compound features a chiral ethanamine backbone with a 3,4,5-trifluorophenyl substituent, conferring distinct electronic and steric properties. Critical physicochemical parameters include:

| Property | Value/Description | Relevance in Research |

|---|---|---|

| Molecular Formula | C₈H₈ClF₃N (extrapolated from analogs) | Determines stoichiometry in reactions |

| Molecular Weight | ~211–233 g/mol (similar fluorinated amines) | Impacts solubility and pharmacokinetics |

| Stereochemistry | (S)-enantiomer | Critical for enantioselective receptor binding |

| Solubility | Hydrochloride salt enhances aqueous solubility | Facilitates in vitro assays and formulation |

| Fluorine Substitution | 3,4,5-Trifluorophenyl group | Enhances metabolic stability and lipophilicity |

Methodological Insight:

- Use HPLC with chiral columns to confirm stereochemical purity .

- Thermogravimetric analysis (TGA) assesses salt stability .

Basic: What synthetic routes are available for preparing enantiomerically pure (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride?

Answer:

Synthesis typically involves:

Friedel-Crafts Acylation : Introduce the trifluorophenyl group via electrophilic substitution .

Reductive Amination : Convert ketone intermediates to amines using NaBH₃CN or H₂/Pd-C .

Chiral Resolution : Separate enantiomers via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol .

Validation Steps:

- Monitor reaction progress with LC-MS to detect intermediates .

- Confirm enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .

Advanced: How does the substitution pattern on the trifluorophenyl ring affect the compound’s biological activity and receptor binding affinity?

Answer:

The 3,4,5-trifluoro substitution creates a sterically hindered, electron-deficient aromatic system:

- Biological Impact :

- Increased lipophilicity enhances blood-brain barrier penetration (relevant for CNS targets) .

- Fluorine atoms engage in C-F···H-N hydrogen bonds with receptors, improving binding specificity .

- Comparative Studies :

- Replace fluorine with Cl or CH₃ in analogs to assess electronic effects via radioligand binding assays .

- Use molecular docking simulations to map fluorine interactions with target proteins (e.g., GPCRs) .

Data Contradiction Analysis:

- Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (e.g., buffer pH, cell lines). Validate using standardized protocols and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What analytical techniques are most effective in resolving data discrepancies regarding the compound’s stereochemical purity?

Answer:

- Chiral HPLC : Quantify enantiomeric purity using columns like Chiralpak AD-H (95:5 hexane:isopropanol mobile phase) .

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating experimental spectra with DFT calculations .

- X-ray Crystallography : Provides definitive structural confirmation of the (S)-enantiomer .

Methodological Note:

- For batch-to-batch variability, combine Karl Fischer titration (water content) and DSC (melting point consistency) to rule out hydration effects .

Advanced: How do researchers establish structure-activity relationships (SAR) for fluorinated ethanamine derivatives in CNS drug discovery?

Answer:

Key SAR Strategies:

Scaffold Modification : Compare activity of (S)- vs. (R)-enantiomers in in vitro receptor binding assays (e.g., serotonin or dopamine receptors) .

Fluorine Scanning : Synthesize analogs with mono-/di-fluoro substitutions to map electronic contributions .

Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., fluorine) using software like Schrödinger .

Case Study:

- Replace the 3,4,5-trifluorophenyl group with a 2,6-difluorophenyl moiety () to assess steric effects on target engagement.

Advanced: How can researchers mitigate synthetic challenges in scaling up (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride production?

Answer:

Optimization Strategies:

- Continuous Flow Synthesis : Reduces reaction time and improves yield vs. batch methods .

- Crystallization Engineering : Use anti-solvent (e.g., MTBE) to enhance hydrochloride salt purity .

- Green Chemistry : Replace toxic reductants (e.g., NaBH₃CN) with biocatalytic methods (e.g., transaminases) .

Validation Metrics:

- Track process mass intensity (PMI) to assess sustainability .

- Use PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes (CQAs) .

Advanced: What are the mechanistic implications of the compound’s fluorinated aromatic system in metabolic stability studies?

Answer:

The 3,4,5-trifluorophenyl group resists oxidative metabolism due to:

- Electron-Withdrawing Effects : Reduce CYP450-mediated hydroxylation .

- Steric Shielding : Fluorine atoms block access to metabolic enzymes .

Experimental Design:

- Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound depletion .

- Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.